molecular formula C19H32N6O B5553556 (3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine

(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine

Cat. No. B5553556
M. Wt: 360.5 g/mol
InChI Key: QDWRTQZOIXIJJE-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to (3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine often involves intricate chemical reactions. For instance, the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, starting from a 5-allyl-4,6-dichloropyrimidine (Acosta Quintero et al., 2018).

Molecular Structure Analysis

In the molecular structure of these compounds, the azepine ring often adopts a boat conformation, which varies based on the configuration at the stereogenic center. The molecular structures are determined using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

These compounds are characterized by their ability to form complex molecular structures through various chemical reactions. For example, the intramolecular ene reaction leads to the formation of pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).

Physical Properties Analysis

The physical properties of these compounds can be explored through their crystallization behavior and hydrogen bonding patterns. These aspects are crucial for understanding the stability and reactivity of the compounds (Balderson et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity and potential biological activity, are examined through a variety of chemical reactions and theoretical studies. For example, the compound N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized and studied for its crystal structure and potential interactions (Repich et al., 2017).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Microwave-Induced Synthesis : The use of microwave irradiation has been explored for synthesizing pyrimidine-linked heterocyclic compounds, demonstrating an efficient pathway to create structures with potential insecticidal and antibacterial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Ring Closure Reactions : Research on fused pyrimidine derivatives through thermal ene reactions leading to pyrimido[4,5-b]azepines showcases the compound's capacity for generating complex heterocycles, which could have broad applicability in medicinal chemistry (T. Inazumi et al., 1994).

Potential Therapeutic Applications

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, related structurally to the compound of interest, were synthesized as ligands for the histamine H4 receptor, suggesting potential for anti-inflammatory and antinociceptive applications (R. Altenbach et al., 2008).

  • Antimicrobial and Antitubercular Activities : New pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities, highlighting the compound's potential utility in combating infectious diseases (M. Chandrashekaraiah et al., 2014).

Chemical Synthesis and Mechanistic Insights

  • Multicomponent Synthesis : Efficient synthesis methods for pyridine-pyrimidines and their derivatives have been reported, showcasing the compound's versatility in creating structurally diverse libraries through catalyzed reactions (Fahime Rahmani et al., 2018).

  • Mechanistic Studies : Investigations into the oxidation mechanisms of N’-heteroaryl unsymmetrical formamidines by permanganate in aqueous alkaline medium provide insights into the chemical behavior and potential reactivity of pyrimidine derivatives, including those structurally related to the compound (A. Fawzy & M. Shaaban, 2014).

properties

IUPAC Name

[(3S)-3-(dimethylamino)azepan-1-yl]-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-15-17(13-20-19(21-15)24-11-9-23(4)10-12-24)18(26)25-8-6-5-7-16(14-25)22(2)3/h13,16H,5-12,14H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWRTQZOIXIJJE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCCC(C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)N2CCCC[C@@H](C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine

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